1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- 1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 85303-86-2
VCID: VC17311172
InChI: InChI=1S/C18H19N3O2/c1-4-12-7-5-6-8-16(12)18-19-17(20-21-18)13-9-14(22-2)11-15(10-13)23-3/h5-11H,4H2,1-3H3,(H,19,20,21)
SMILES:
Molecular Formula: C18H19N3O2
Molecular Weight: 309.4 g/mol

1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-

CAS No.: 85303-86-2

Cat. No.: VC17311172

Molecular Formula: C18H19N3O2

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,4-Triazole, 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)- - 85303-86-2

Specification

CAS No. 85303-86-2
Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
IUPAC Name 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole
Standard InChI InChI=1S/C18H19N3O2/c1-4-12-7-5-6-8-16(12)18-19-17(20-21-18)13-9-14(22-2)11-15(10-13)23-3/h5-11H,4H2,1-3H3,(H,19,20,21)
Standard InChI Key WQJWIILPYSOIOD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC(=C3)OC)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The IUPAC name of the compound is 3-(3,5-dimethoxyphenyl)-5-(2-ethylphenyl)-1H-1,2,4-triazole, reflecting its substitution pattern at positions 3 and 5 of the triazole ring . Key identifiers include:

  • CAS Registry Number: 85303-86-2

  • ChEMBL ID: CHEMBL18192

  • DSSTox Substance ID: DTXSID70234512

  • Wikidata Entry: Q83116307

The SMILES string CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC(=C3)OC)OC and InChIKey WQJWIILPYSOIOD-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Identifiers and Structural Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂
Molecular Weight309.4 g/mol
XLogP3-AA4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Structural Elucidation

The compound’s 2D and 3D conformers reveal a planar triazole ring with orthogonal substituents. The 3,5-dimethoxyphenyl group introduces electron-donating methoxy groups at meta positions, while the 2-ethylphenyl moiety contributes steric bulk and hydrophobic character . Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the triazole’s NH and methoxy oxygen, stabilizing the conformation .

Synthesis and Chemical Reactivity

Reactivity and Functionalization

The triazole ring participates in electrophilic substitution at nitrogen atoms, while the methoxy groups undergo demethylation under acidic conditions. The ethylphenyl substituent is susceptible to oxidation, potentially yielding carboxylic acid derivatives.

Physicochemical Properties

Solubility and Partitioning

With an XLogP3-AA of 4, the compound is lipophilic, favoring organic solvents like dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating formulation with solubilizing agents for biological testing .

Spectral Characteristics

  • IR Spectroscopy: Peaks at 3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N triazole), and 1250 cm⁻¹ (C-O methoxy).

  • NMR: ¹H NMR would show singlet peaks for methoxy protons (δ 3.80 ppm) and aromatic protons split by substituent effects .

Comparative Analysis with Related Triazole Derivatives

Table 2: Comparison with N-(2,3-Dimethylphenyl)-1-(3-Ethylphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

PropertyTarget CompoundComparative Compound (VC4210405)
Molecular FormulaC₁₈H₁₉N₃O₂C₂₀H₂₂N₄O
Molecular Weight309.4 g/mol334.4 g/mol
Key Substituents3,5-Dimethoxyphenyl, 2-Ethylphenyl3-Ethylphenyl, 2,3-Dimethylphenyl
BioactivityPredicted kinase inhibitionAnticancer (in vitro)

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